2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound featuring two distinct aromatic moieties linked via an amide-oxoethyl ester bridge. The structure comprises:
- 4-Bromophenyl group: A bromine-substituted phenyl ring contributing halogen-mediated interactions (e.g., van der Waals forces, halogen bonding) and enhancing molecular weight.
- 4-Ethoxyphenyl acetate: An ethoxy-substituted phenyl group esterified to an acetic acid backbone, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKLFLZUXNIISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the reaction of 4-bromoaniline with ethyl 4-ethoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate with structurally related compounds, focusing on molecular features and substituent effects:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| This compound (Target Compound) | C₁₈H₁₇BrN₂O₅* | ~445.25 (estimated) | 4-Bromophenyl, 4-ethoxyphenyl, amide-oxoethyl ester | Hypothesized enhanced lipophilicity vs. methoxy analogs |
| 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate | C₂₆H₂₆N₂O₆ | 462.502 | 4-Methoxyphenyl, 4-ethoxyphenyl, carbamoyl linkage | Higher molecular weight; methoxy reduces lipophilicity vs. ethoxy |
| [2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate | C₁₉H₁₈BrO₇ | 422.036 | 3,4,5-Trimethoxyphenyl | Increased polarity due to multiple methoxy groups; potential CNS activity |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₆NO₅ | 269.26 (estimated) | 4-Ethoxyphenyl, lacks bromophenyl | Simplified structure; may exhibit faster metabolic clearance |
| 2-(4-Bromophenyl)-2-oxoethyl 2-(2-(furan-2-carboxamido)acetamido)acetate | C₁₇H₁₅BrN₂O₆ | 423.215 | Furan-2-carboxamido, amide linkages | Heterocyclic substituents may enhance binding to biological targets |
*Estimated based on structural analogs.
Key Observations:
Trimethoxy derivatives (e.g., ) exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration.
Halogen Influence: Bromine in the target compound contributes to a higher molecular weight (~445 g/mol) compared to non-brominated analogs (e.g., C₁₂H₁₆NO₅ in ), enhancing halogen bonding in drug-receptor interactions.
Metabolic Stability :
- Ethyl esters (e.g., ) are prone to hydrolysis, whereas bulkier aromatic esters (e.g., the target compound) may resist enzymatic degradation, prolonging half-life.
Biological Activity
2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of significant interest due to its unique structural features, which include a bromophenyl and an ethoxyphenyl group. These characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
The molecular formula of this compound is C16H18BrNO3, with a molecular weight of approximately 364.23 g/mol. The compound is categorized as an ester, characterized by the presence of both an ethoxyphenyl and a bromophenyl group.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with ethyl 4-ethoxyphenylacetate using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include stirring at room temperature for several hours to ensure complete conversion .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Norfloxacin | 32 |
| Escherichia coli | 16 | Ampicillin | 16 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma). The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value of approximately 20 µM for HCT-15 cells, suggesting significant anticancer potential compared to control drugs like doxorubicin .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |
|---|---|---|---|
| HCT-15 | 20 | Doxorubicin | 15 |
| A-431 | 25 | Cisplatin | 18 |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation . Further research is necessary to elucidate the specific pathways affected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
